N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine
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Overview
Description
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and an ethanamine moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: N-(2-methoxybenzyl)-N-methylethanamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-N-methylethanamine: Lacks the trifluoromethyl group.
N-(2-methoxybenzyl)-N-(trifluoromethyl)propanamine: Has a propanamine moiety instead of ethanamine.
N-(2-methoxybenzyl)-N-(trifluoromethyl)benzylamine: Contains a benzylamine moiety.
Uniqueness
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the methoxybenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14F3NO |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-3-15(11(12,13)14)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
SGHGOHBQDWMUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC)C(F)(F)F |
Origin of Product |
United States |
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